molecular formula C23H26N2O9 B5490649 N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine

N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine

Cat. No. B5490649
M. Wt: 474.5 g/mol
InChI Key: BWYZKTPSHXKUSS-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine, also known as DT-13, is a synthetic compound that has been studied for its potential therapeutic properties. This molecule has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects, among others. In

Mechanism of Action

N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine has been shown to inhibit the activity of several signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. This compound has also been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress-related diseases. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-tumor effects in various cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that it has not yet been tested in animal models or human clinical trials, which limits its potential for translation to clinical settings.

Future Directions

There are several future directions for research on N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine. One direction is to further explore its anti-tumor effects in animal models and human clinical trials. Another direction is to investigate its potential for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to explore the biochemical and physiological effects of this compound and its mechanism of action in greater detail.

Synthesis Methods

N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine is a synthetic compound that can be synthesized using a multi-step process. The first step involves the synthesis of 3-(2,4-dimethoxyphenyl)acrylic acid, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the intermediate compound. This intermediate is then reacted with glycine to form this compound.

Scientific Research Applications

N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine has been studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including lung, breast, and liver cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-oxidative effects, which may be beneficial in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

2-[[(Z)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O9/c1-30-15-7-6-13(17(11-15)31-2)8-16(23(29)24-12-20(26)27)25-22(28)14-9-18(32-3)21(34-5)19(10-14)33-4/h6-11H,12H2,1-5H3,(H,24,29)(H,25,28)(H,26,27)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYZKTPSHXKUSS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C(=O)NCC(=O)O)\NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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